

Chemical and Pharmacological Profile of Pivalylbenzhydrazine

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Compound Focus: Pivalylbenzhydrazine

CAS No.: 306-19-4

Cat. No.: S595131

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Pivalylbenzhydrazine, also known as pivhydrazine, is a potent, irreversible, and non-selective inhibitor of monoamine oxidase (MAO) [1]. It was previously used as an antidepressant but has since been discontinued from clinical use [1]. Its primary researched application is in depression-related studies, where it has been shown to decrease cartilage growth in normal rats [2].

- **Chemical Formula:** $C_{12}H_{18}N_2O$ [1]
- **Molecular Weight:** 206.29 g/mol [1] / 206.28 g/mol [2]
- **CAS Number:** 306-19-4 [1] [2]

Experimental Administration and Protocols

The following information summarizes the key experimental data found in the literature. The most specific administration protocol was identified in a vendor's research product information [2].

Summary of Experimental Administration Data

The table below consolidates all quantitative data on the administration of **pivalylbenzhydrazine** from the search results.

Aspect	Details
Subject Species	Rat [2] [3]
Subject Age/Weight	Immature, female, 40 g (3-4 weeks old) [2]
Confirmed Route	Intraperitoneal injection [2]
Dosage	5 mg/kg [2]
Dosing Frequency	Daily [2]
Treatment Duration	5 days [2]
Primary Research Finding	Inhibition of epiphyseal cartilage growth [2]
Other Potential Routes	Oral (suggested by historical clinical use) [1]

Detailed Experimental Protocol

This protocol is adapted from the *in vivo* study description [2].

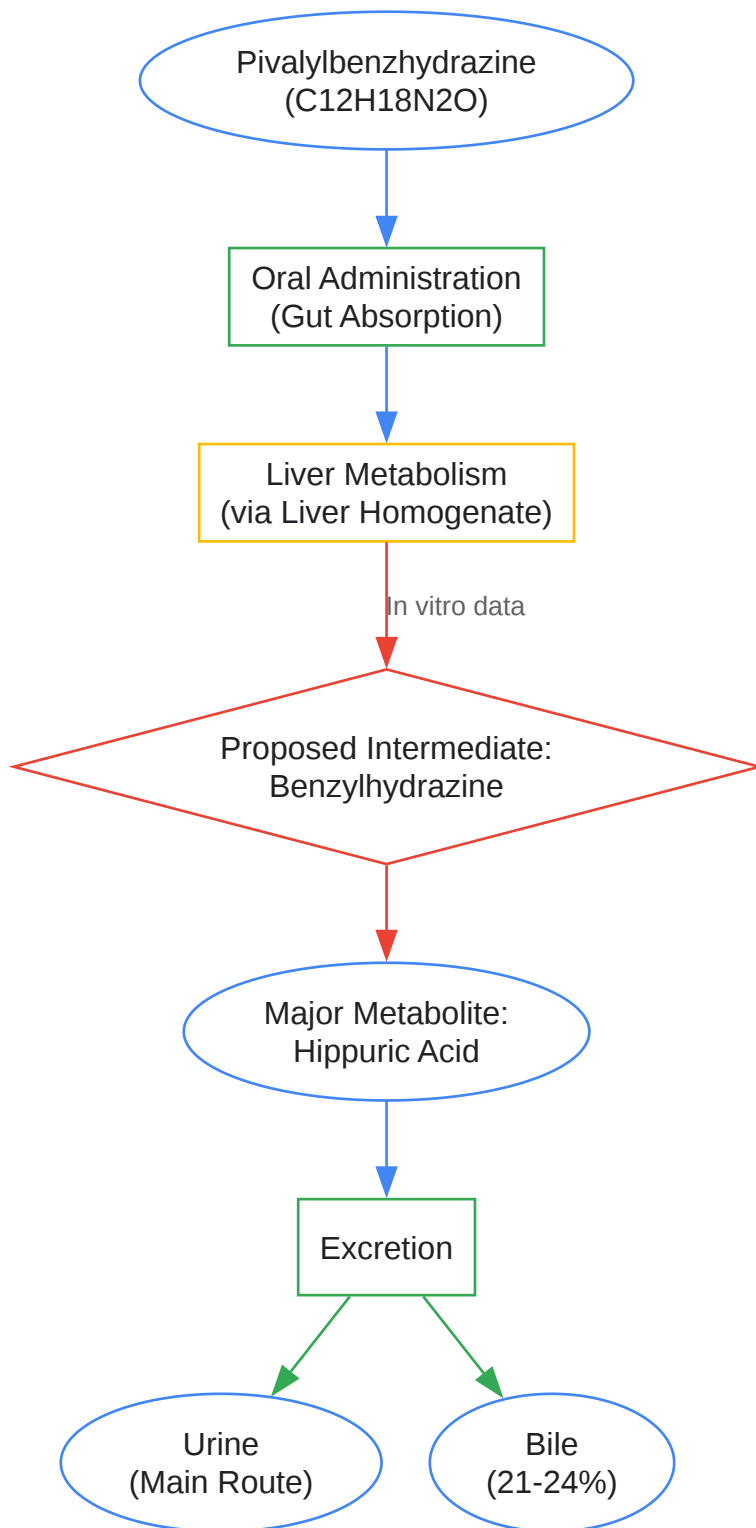
- **Objective:** To investigate the effect of **pivalylbenzhydrazine** on cartilage growth in an immature rat model.
- **Animal Model:**
 - Use immature female rats.
 - Target weight: approximately 40 g (typically 3-4 weeks of age).
- **Test Article Preparation:**
 - Prepare a fresh solution of **pivalylbenzhydrazine** for injection. The specific vehicle or solvent used in the original study was not detailed.
- **Dosing Regimen:**
 - **Route:** Intraperitoneal injection.
 - **Dosage:** 5 mg of **pivalylbenzhydrazine** per kg of animal body weight.
 - **Schedule:** Administer once daily for 5 consecutive days.
- **Termination and Analysis:**
 - After the 5-day treatment period, euthanize the animals humanely.
 - Collect the epiphyseal (growth) cartilage from long bones (e.g., tibia).
 - Measure and compare cartilage growth parameters (e.g., thickness, cell proliferation) against a control group receiving vehicle alone.

Metabolism and Disposition

A study on the metabolic disposition of [14C]pivhydrazine in rats provides additional context for pharmacokinetic studies [3].

- **Absorption:** The compound is readily absorbed from the rat gut [3].
- **Excretion:** Radioactivity from the labeled compound is excreted mainly in the urine [3].
- **Major Metabolite:** The primary urinary metabolite was identified as [14C]hippuric acid [3].
- **Biliary Excretion:** Approximately 21-24% of the radioactive material was excreted in the bile in cannulated rats, suggesting a significant enterohepatic circulation [3].
- **Metabolic Pathway:** *In vitro* studies with rat liver homogenate suggest that benzylhydrazine may be an intermediate in the metabolism of pivhydrazine [3].

The metabolic pathway can be visualized as a process flow, created using DOT language.



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Figure 1. Proposed Metabolic Pathway of **Pivalylbenzhydrazine** in Rats

Critical Research Considerations

- **Irreversible MAO Inhibition:** As an irreversible MAOI, **pivalylbenzhydrazine** can have long-lasting effects. Researchers must account for a lengthy washout period in experimental designs [1].
- **Formulation & Solubility:** Commercial sources indicate the compound should be stored as a powder at -20°C for stability. For *in vivo* studies, developing a stable and biocompatible solution is crucial. One suggested *in vivo* formulation is 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% saline, though this must be empirically verified [2].
- **Safety:** This compound is for research use only and is not intended for human consumption [2]. Standard laboratory safety protocols for handling pharmacologically active agents must be followed.

Conclusion

Pivalylbenzhydrazine has a defined experimental administration profile primarily based on historic intraperitoneal injection in a specific rat model. The provided protocol and metabolic pathway offer a foundation for researchers to design modern studies. However, details on formulation and comprehensive pharmacokinetics are limited and may require further optimization.

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References

1. Pivhydrazine - Wikipedia [en.wikipedia.org]
2. | TargetMol Pivalylbenzhydrazine [targetmol.com]
3. The metabolic disposition of [14C] pivhydrazine, [14C] mebanazine... [pubmed.ncbi.nlm.nih.gov]

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